molecular formula C17H22N4O4S2 B2544113 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide CAS No. 745034-89-3

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B2544113
CAS No.: 745034-89-3
M. Wt: 410.51
InChI Key: IPACULJJQUIJCE-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, incorporating two privileged substructures: the 1,3,4-thiadiazole ring and a sulfonamide group. The 1,3,4-thiadiazole scaffold is widely recognized for its diverse biological activities, and derivatives of this heterocycle have been extensively investigated for their potential as anticancer agents , antimicrobials , carbonic anhydrase inhibitors , and anticonvulsants . The incorporation of a sulfonamide moiety, particularly one linked to a morpholine group, is a common strategy in drug design. Sulfonamides are known to confer inhibitory activity against various carbonic anhydrase (CA) isozymes . Specific transmembrane CA isozymes, such as CA IX and XII, are often overexpressed in tumor cells in response to hypoxia and are implicated in cancer progression, making them attractive targets for anticancer therapy . The morpholine ring is a frequent component in pharmaceuticals, often included to improve solubility and influence the pharmacokinetic properties of a molecule. The specific combination of the 2-methylpropyl-substituted 1,3,4-thiadiazole core and the 3-morpholin-4-ylsulfonylbenzamide group in this compound suggests potential for targeted biological activity. Researchers may find this compound valuable for screening in assays related to cancer biology , enzyme inhibition , and other therapeutic areas. The mechanism of action is likely multi-factorial but may involve the inhibition of key enzymatic pathways such as carbonic anhydrase . This product is intended for research applications such as in vitro bioactivity screening, mechanism of action studies, and as a building block for further chemical synthesis. It is supplied as a high-purity compound characterized by standard analytical techniques. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12(2)10-15-19-20-17(26-15)18-16(22)13-4-3-5-14(11-13)27(23,24)21-6-8-25-9-7-21/h3-5,11-12H,6-10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACULJJQUIJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the sulfonylation of the benzamide group using sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding sulfonamide derivatives.

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3,4-thiadiazole class, which is structurally and functionally diverse. Below is a comparative analysis with key analogues from the evidence:

Compound Substituents Key Properties Biological Activity Reference
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide - 5-(2-Methylpropyl)
- 3-Morpholin-4-ylsulfonylbenzamide
High molecular weight (est. ~450 g/mol); likely moderate solubility due to sulfonyl group. Potential kinase inhibition or CNS activity (inferred from morpholine sulfonyl groups).
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) - 5-(4-Chlorobenzylthio)
- Phenoxyacetamide
Melting point: 132–134°C; Yield: 74%. Agrochemical applications (e.g., herbicide or fungicide).
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) - 5-Benzylthio
- Phenoxyacetamide
Melting point: 133–135°C; Yield: 88%. Plant growth regulation (inferred from phenoxyacetamide moiety).
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide - 5-(4-Fluorobenzylthio)
- 2-Methoxyphenoxyacetamide
Melting point: ~135–140°C (similar to 5k–5m). Antifungal or antibacterial activity.
5-Methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide - 5-(2-Methylpropyl)
- 3-Phenyl-1,2-oxazole carboxamide
Structural hybrid with oxazole; est. MW: ~370 g/mol. Dual heterocyclic activity (oxazole + thiadiazole).

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties :

  • Solubility : The morpholine sulfonyl group in the target compound likely improves water solubility compared to benzylthio or chlorobenzylthio substituents in analogues (e.g., 5e, 5h), which are more lipophilic .
  • Melting Points : Thiadiazoles with bulkier substituents (e.g., 2-methylpropyl) exhibit higher melting points (e.g., 158–170°C for 5f–5g) compared to smaller groups (135–140°C for 5k–5m) .

Biological Activity Trends: Agrochemical Potential: Compounds with phenoxyacetamide or benzylthio groups (e.g., 5e, 5h) show herbicidal or plant growth-regulating activity, aligning with known thiadiazole agrochemicals like tebuthiuron . Pharmacological Potential: The morpholine sulfonyl group in the target compound suggests possible kinase or protease inhibition, a feature absent in simpler analogues .

Synthetic Accessibility :

  • Thiadiazoles with alkyl or arylthio substituents (e.g., 5e–5m) are typically synthesized via POCl3-mediated cyclization or thiol-alkylation, yielding 68–88% . The target compound’s synthesis may require sulfonylation steps, increasing complexity .

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